Cercosporin

Catalog No.
S523277
CAS No.
35082-49-6
M.F
C29H26O10
M. Wt
534.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cercosporin

CAS Number

35082-49-6

Product Name

Cercosporin

IUPAC Name

7,19-dihydroxy-5,21-bis[(2S)-2-hydroxypropyl]-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione

Molecular Formula

C29H26O10

Molecular Weight

534.5 g/mol

InChI

InChI=1S/C29H26O10/c1-10(30)5-12-18-19-13(6-11(2)31)29(37-4)27(35)21-15(33)8-17-23(25(19)21)22-16(38-9-39-17)7-14(32)20(24(18)22)26(34)28(12)36-3/h7-8,10-11,30-31,34-35H,5-6,9H2,1-4H3/t10-,11-/m0/s1

InChI Key

MXLWQNCWIIZUQT-QWRGUYRKSA-N

SMILES

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O

Solubility

Soluble in DMSO

Synonyms

CGP049090; CGP 049090; CGP-049090; Cercosporin

Canonical SMILES

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O

Isomeric SMILES

C[C@@H](CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)C[C@H](C)O)O

Description

The exact mass of the compound Cercosporin is 534.1526 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 623610. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenalenes - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Understanding Fungal Physiology and Secondary Metabolism:

Cercosporin biosynthesis is a complex process regulated by specific genes and enzymes. Studying these pathways helps scientists understand how fungi produce secondary metabolites and how these processes are regulated []. This knowledge can be valuable for developing strategies to control fungal growth and pathogenesis.

Investigation of Cercosporin's Biological Activities:

Research has revealed that cercosporin possesses various biological activities, including:

  • Antioxidant properties: Studies suggest cercosporin may act as an antioxidant, potentially protecting cells from damage caused by free radicals.
  • Cytotoxic effects: Cercosporin has been shown to exhibit cytotoxic effects on some cancer cell lines, making it a potential candidate for further investigation in cancer research.
  • Insecticidal properties: Some studies indicate cercosporin may have insecticidal properties, although further research is needed to understand its potential as a biopesticide.

Cercosporin as a Tool in Gene Regulation Studies:

The genes involved in cercosporin biosynthesis can be used as markers to study gene regulation in fungi. By analyzing the expression of these genes under different conditions, researchers can gain insights into how fungi respond to environmental stimuli [].

Development of New Agricultural Products:

The understanding of cercosporin biosynthesis could pave the way for developing new agricultural products. For instance, researchers might be able to create genetically modified plants with enhanced resistance to fungal pathogens by manipulating the genes involved in cercosporin production in the fungi themselves [].

Cercosporin is a red pigment and a potent phytotoxin produced by various species of the fungus Cercospora. It belongs to the class of perylenequinonoid compounds, characterized by its complex structure involving multiple aromatic rings. The molecular formula of cercosporin is C29H26O10, and it is known for its role in plant pathogenesis, particularly in causing leaf spot diseases in crops such as tobacco and sugar beet .

Cercosporin acts as a photosensitizer in plant cells. In the presence of light, it generates ROS that disrupt cellular functions and lead to cell death []. This mechanism allows Cercospora fungi to invade plant tissues and establish infection [].

Cercosporin exhibits toxicity towards plants and some bacteria []. However, detailed information on its mammalian toxicity is limited. Due to its potential photosensitizing properties, handling cercosporin might require precautions to avoid skin contact and exposure to light.

  • Formation of Reactive Oxygen Species: Upon irradiation, cercosporin reacts with molecular oxygen to produce singlet oxygen and other reactive species, which can damage cellular components in host plants.
  • Oxidative Reactions: The compound undergoes various oxidative transformations, which include the cleavage of its aromatic rings and the formation of reactive intermediates such as naphthoquinones .
  • Biochemical Interactions: Cercosporin's interaction with plant tissues leads to lipid peroxidation and protein denaturation, contributing to its phytotoxic effects .

Cercosporin exhibits significant biological activity, particularly as a phytotoxin:

  • Phytotoxicity: It disrupts cellular functions in plant tissues, leading to necrosis and chlorosis. The mechanism involves oxidative stress induced by reactive oxygen species generated during its activation .
  • Antifungal Properties: Interestingly, cercosporin also has antifungal properties against certain fungal pathogens, which may be leveraged for biocontrol applications in agriculture .

The biosynthesis of cercosporin involves a complex pathway primarily regulated by environmental factors such as light:

  • Biosynthetic Gene Cluster: Key genes involved include CTB1 (a polyketide synthase), CTB3 (a bifunctional enzyme), and others that facilitate the condensation and modification of acetyl-CoA and malonyl-CoA units into the cercosporin structure .
  • Light Regulation: The biosynthetic pathway is activated by light through signaling pathways involving calcium ions and protein kinases, which induce the expression of the CTB gene cluster necessary for cercosporin production .
  • Intermediate Formation: Key intermediates such as nor-toralactone are synthesized before undergoing further modifications to yield the final product .

Cercosporin has several practical applications:

  • Photocatalysis: Due to its ability to generate reactive oxygen species under visible light, cercosporin is explored as a photocatalyst in organic synthesis for selective oxidation reactions .
  • Agricultural Biopesticide: Its antifungal properties make it a candidate for developing biopesticides against fungal pathogens affecting crops .
  • Research Tool: Cercosporin serves as a model compound for studying plant-pathogen interactions and the biochemical pathways involved in phytotoxicity .

Studies on cercosporin interactions focus on its effects on both plant cells and other microorganisms:

  • Plant Cell Interaction: Research has shown that cercosporin induces oxidative stress in plant cells, leading to programmed cell death and necrosis .
  • Microbial Interactions: It has been observed that cercosporin can inhibit the growth of certain fungi while promoting resistance mechanisms in other microbial species, indicating a complex ecological role .

Cercosporin shares structural and functional similarities with several other compounds within the perylenequinone class. Here are some notable examples:

CompoundMolecular FormulaKey Features
Elsinochrome AC29H28O10Similar phytotoxic properties; involved in plant disease
PhleichromeC30H28O10Exhibits antimicrobial activity; structurally similar
FusarochromeneC29H26O9Known for its role in fungal pathogenesis; similar biosynthetic origin

Uniqueness of Cercosporin

Cercosporin is unique due to its specific biosynthetic pathway regulated by environmental cues like light, which distinguishes it from other perylenequinones that may not exhibit such sensitivity. Its dual role as both a phytotoxin and an antifungal agent further sets it apart from similar compounds, making it a subject of interest for both agricultural applications and biochemical research .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

534.15259702 g/mol

Monoisotopic Mass

534.15259702 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DK0O6YH55G

Wikipedia

Cercosporin

Dates

Modify: 2023-08-15
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